Cas no 728951-45-9 (3,4'-difluoro-1,1'-biphenyl-4-carbaldehyde)

3,4'-Difluoro-1,1'-biphenyl-4-carbaldehyde is a fluorinated biphenyl derivative featuring an aldehyde functional group at the 4-position and fluorine substituents at the 3- and 4'-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, liquid crystals, and advanced materials. The presence of fluorine atoms enhances its electron-withdrawing properties, improving reactivity in cross-coupling and condensation reactions. Its rigid biphenyl backbone contributes to structural stability, making it valuable for designing conjugated systems. The aldehyde group allows for further functionalization, enabling its use in constructing complex molecular architectures. High purity and well-defined reactivity make it a reliable choice for research and industrial applications.
3,4'-difluoro-1,1'-biphenyl-4-carbaldehyde structure
728951-45-9 structure
Product Name:3,4'-difluoro-1,1'-biphenyl-4-carbaldehyde
CAS No:728951-45-9
MF:C13H8F2O
MW:218.198830604553
MDL:MFCD08701424
CID:4160563
PubChem ID:23005042
Update Time:2025-06-13

3,4'-difluoro-1,1'-biphenyl-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-carboxaldehyde, 3,4'-difluoro-
    • AKOS BAR-2063
    • 3,4'-difluoro-1,1'-biphenyl-4-carbaldehyde
    • 4',3-Difluorobiphenyl-4-carboxaldehyde
    • 3,4'-difluoro-1,1'-biphenyl-4-carboxaldehyde
    • 3,4'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde
    • 728951-45-9
    • F2167-4599
    • ZHHFIMYBSUWVBU-UHFFFAOYSA-N
    • AKOS004117094
    • SCHEMBL2774294
    • 2-fluoro-4-(4-fluorophenyl)benzaldehyde
    • 3,4'-Difluoro[1,1'-biphenyl]-4-carbaldehyde
    • MDL: MFCD08701424
    • Inchi: 1S/C13H8F2O/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-8H
    • InChI Key: ZHHFIMYBSUWVBU-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(F)C=C2)=CC=C(C=O)C(F)=C1

Computed Properties

  • Exact Mass: 218.05432120Da
  • Monoisotopic Mass: 218.05432120Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.1Ų

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Additional information on 3,4'-difluoro-1,1'-biphenyl-4-carbaldehyde

Professional Introduction to 3,4'-difluoro-1,1'-biphenyl-4-carbaldehyde (CAS No. 728951-45-9)

3,4'-difluoro-1,1'-biphenyl-4-carbaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 728951-45-9, is characterized by its unique molecular structure, which includes a biphenyl core with fluorine substituents at the 3 and 4'-positions, and an aldehyde functional group at the 4-position. The presence of fluorine atoms introduces specific electronic and steric properties that make this molecule particularly interesting for various applications.

The synthesis of 3,4'-difluoro-1,1'-biphenyl-4-carbaldehyde involves sophisticated organic reactions that require precise control over reaction conditions. Typically, the synthesis starts with the preparation of a biphenyl derivative, followed by selective fluorination and formylation. Advanced techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies are often employed to achieve the desired regioselectivity. The introduction of fluorine atoms at the 3 and 4'-positions not only enhances the compound's stability but also modulates its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, 3,4'-difluoro-1,1'-biphenyl-4-carbaldehyde has been extensively studied for its potential applications in pharmaceuticals. The aldehyde group in its structure allows it to participate in various condensation reactions, forming Schiff bases and other heterocyclic compounds. These derivatives have shown promise in the development of novel drugs due to their ability to interact with biological targets in specific ways. For instance, studies have demonstrated that certain derivatives of this compound exhibit inhibitory activity against enzymes involved in inflammatory pathways, suggesting their utility in treating chronic inflammatory diseases.

The role of fluorine substituents in pharmaceutical compounds is well-documented for their ability to influence metabolic stability, lipophilicity, and binding affinity. In the case of 3,4'-difluoro-1,1'-biphenyl-4-carbaldehyde, the fluorine atoms at the 3 and 4'-positions contribute to enhanced binding interactions with biological targets, thereby improving the efficacy of potential drug candidates. Furthermore, the biphenyl core provides a rigid scaffold that can be further modified to optimize pharmacokinetic properties. This makes 3,4'-difluoro-1,1'-biphenyl-4-carbaldehyde a versatile building block for medicinal chemists.

Beyond pharmaceutical applications, 3,4'-difluoro-1,1'-biphenyl-4-carbaldehyde has also been explored in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of fluorine atoms can enhance charge transport properties and thermal stability of materials derived from this compound. Research has shown that certain polymers and small molecules incorporating this moiety exhibit improved performance in electronic devices due to these effects.

The chemical reactivity of 3,4'-difluoro-1,1'-biphenyl-4-carbaldehyde allows it to undergo a variety of transformations that can be tailored for specific applications. For example, it can be used to synthesize complex heterocycles through cycloaddition reactions with various cyclic compounds. Additionally, its aldehyde functionality can be reduced to an alcohol or converted into an amine via reductive amination. These transformations provide chemists with a wide range of possibilities for designing novel molecules with tailored properties.

In conclusion, 3,4'-difluoro-1,1'-biphenyl-4-carbaldehyde (CAS No. 728951-45-9) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features and chemical reactivity make it a valuable intermediate for synthesizing advanced materials and bioactive molecules. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.

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